molecular formula C20H23ClN4OS B2388643 2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189855-59-1

2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2388643
M. Wt: 402.94
InChI Key: YKYBZSHEXYOFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H23ClN4OS and its molecular weight is 402.94. The purity is usually 95%.
BenchChem offers high-quality 2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis Techniques

Research demonstrates the utility of electrochemical synthesis in creating arylthiobenzazoles and other derivatives by the oxidation of related compounds in the presence of nucleophiles. This method offers a green and efficient route for synthesizing complex molecules, including thiophene derivatives, showcasing the versatility of electrochemical approaches in organic synthesis (Amani & Nematollahi, 2012).

Antimicrobial and Antifungal Activities

Azole-containing piperazine derivatives have been synthesized and evaluated for their antimicrobial efficacy. Some compounds exhibited remarkable antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole, suggesting potential applications in treating various microbial infections (Gan, Fang, & Zhou, 2010).

Anticancer Activity

Several studies highlight the synthesis of piperazine derivatives and their evaluation for anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines, including breast, lung, and liver cancers, indicating their potential as therapeutic agents in oncology (Kumar et al., 2013).

Anti-Inflammatory and Antioxidant Activities

Research into sulfur-containing heterocyclic analogs has revealed compounds with selective activity towards cancer cells and properties that induce apoptotic cell death. Such studies underscore the potential of these compounds in cancer therapy and as part of combinational treatments to enhance drug bioavailability and effectiveness (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS.ClH/c1-16-4-6-17(7-5-16)24-9-8-21-20(24)23-12-10-22(11-13-23)19(25)15-18-3-2-14-26-18;/h2-9,14H,10-13,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYBZSHEXYOFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=CS4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

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